1-[(2-Methylbut-3-YN-2-YL)oxy]octane
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Overview
Description
1-[(2-Methylbut-3-YN-2-YL)oxy]octane is an organic compound characterized by its unique structure, which includes an alkyne group and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane typically involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate octyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the alkoxide ion formed from 2-methylbut-3-yn-2-ol attacks the octyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(2-Methylbut-3-YN-2-YL)oxy]octane can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted ethers.
Scientific Research Applications
1-[(2-Methylbut-3-YN-2-YL)oxy]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds. In biological systems, its mechanism may involve interaction with enzymes or receptors, influencing biochemical pathways.
Comparison with Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane.
(2-Methylbut-3-yn-2-yl)benzene: Shares a similar alkyne group but with a benzene ring instead of an octane chain.
4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile: Contains a benzonitrile group instead of an octane chain.
Uniqueness: this compound is unique due to its combination of an alkyne group and a long octane chain, which imparts distinct chemical and physical properties. This combination makes it a versatile compound in various synthetic and industrial applications.
Properties
CAS No. |
55361-33-6 |
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Molecular Formula |
C13H24O |
Molecular Weight |
196.33 g/mol |
IUPAC Name |
1-(2-methylbut-3-yn-2-yloxy)octane |
InChI |
InChI=1S/C13H24O/c1-5-7-8-9-10-11-12-14-13(3,4)6-2/h2H,5,7-12H2,1,3-4H3 |
InChI Key |
TUKWTGREWHTSQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(C)(C)C#C |
Origin of Product |
United States |
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